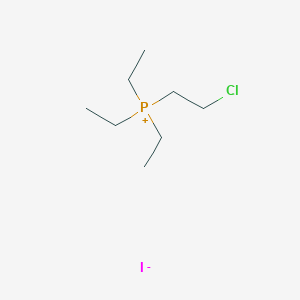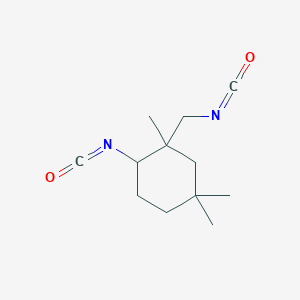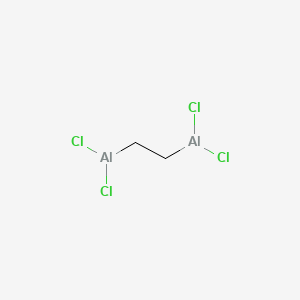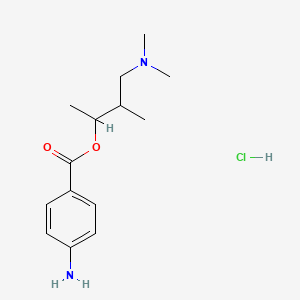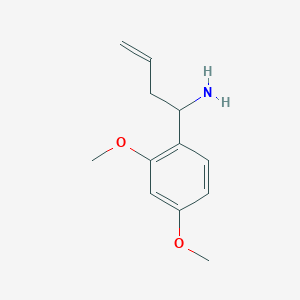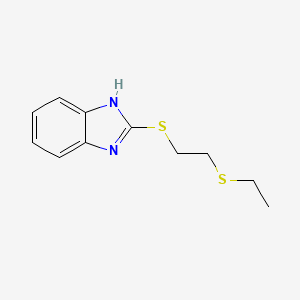
Benzimidazole, 2-(2-(ethylthio)ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2-(2-(ethylthio)ethylthio)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an ethylthio group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For Benzimidazole, 2-(2-(ethylthio)ethylthio)-, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with ethylthioacetaldehyde under acidic conditions to form the benzimidazole ring.
Thioether Formation: The resulting benzimidazole derivative is then treated with ethylthiol in the presence of a base to introduce the ethylthio group at the desired position.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like alkyl halides or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Benzimidazole, 2-(2-(ethylthio)ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiparasitic activities. This specific derivative may exhibit similar properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. For example, they can bind to enzymes or receptors, inhibiting their activity. The ethylthio group in Benzimidazole, 2-(2-(ethylthio)ethylthio)- may enhance its binding affinity and selectivity for certain molecular targets, such as kinases or DNA.
Comparaison Avec Des Composés Similaires
2-Mercaptobenzimidazole: Similar structure but with a mercapto group instead of an ethylthio group.
2-(Ethylthio)benzimidazole: Lacks the additional ethylthio group.
2-Phenylbenzimidazole: Contains a phenyl group instead of an ethylthio group.
Uniqueness: Benzimidazole, 2-(2-(ethylthio)ethylthio)- is unique due to the presence of two ethylthio groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
23012-84-2 |
|---|---|
Formule moléculaire |
C11H14N2S2 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
2-(2-ethylsulfanylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2S2/c1-2-14-7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
Clé InChI |
VOQMFRBOLYQMAM-UHFFFAOYSA-N |
SMILES canonique |
CCSCCSC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










